Lipophilicity (LogP) Elevation Versus Phendimetrazine: A Quantitative Partitioning Differential
The target compound exhibits a computed LogP of 2.97, approximately 1.0–1.2 log units higher than that of the parent compound phendimetrazine (3,4-dimethyl-2-phenylmorpholine), for which the computed XLogP3-AA is 1.8 . This difference is attributable to the replacement of the 2-hydrogen atom with an ethoxy group, adding two carbon atoms and an ether oxygen to the scaffold. The higher LogP predicts enhanced passive membrane permeability and increased distribution into lipid-rich tissues, a critical consideration for CNS-targeted probe design or forensic toxicology method development where extraction efficiency and chromatographic retention are LogP-dependent.
| Evidence Dimension | Partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 (computed, Chemsrc); XLogP3-AA = 2.0 (PubChem) |
| Comparator Or Baseline | Phendimetrazine: XLogP3-AA = 1.8 (PubChem computed) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.2 (target vs. phendimetrazine) |
| Conditions | Computed values from PubChem XLogP3 algorithm and Chemsrc database; direct experimental shake-flask LogP data are not available for either compound. |
Why This Matters
A LogP shift exceeding 1 log unit typically corresponds to a 10-fold change in octanol/water partitioning, directly impacting bioanalytical method development, metabolite prediction, and in vitro assay design.
